molecular formula C15H24N2O4S B11116113 N-butan-2-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

N-butan-2-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

Cat. No.: B11116113
M. Wt: 328.4 g/mol
InChI Key: PDZOOIAAGGKPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butan-2-yl group, a methoxy-3-methylphenyl group, and an alaninamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Coupling with alaninamide: The sulfonyl chloride intermediate is then reacted with alaninamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

N-butan-2-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy and methyl groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butan-2-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

N-butan-2-yl-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C15H24N2O4S/c1-6-11(3)16-15(18)12(4)17-22(19,20)13-7-8-14(21-5)10(2)9-13/h7-9,11-12,17H,6H2,1-5H3,(H,16,18)

InChI Key

PDZOOIAAGGKPSN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.